Ethene;2,3,7,8-tetramethoxydibenzofuran

Description

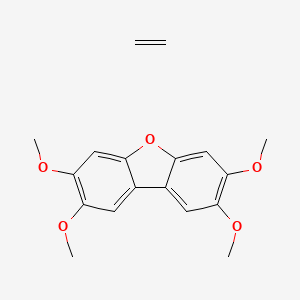

2,3,7,8-Tetramethoxydibenzofuran (CAS: 109881-52-9, C₁₆H₁₆O₅) is a methoxy-substituted dibenzofuran derivative. It is structurally characterized by two fused benzene rings linked via a furan oxygen atom, with four methoxy (-OCH₃) groups at positions 2, 3, 7, and 7. This substitution pattern distinguishes it from other dibenzofuran analogs, such as chlorinated or alkylated variants. The compound is commercially available as a research chemical (e.g., Shanghai PI Chemicals Ltd., Product ID: PI-19052) and is utilized in organic synthesis and pharmacological studies .

Properties

Molecular Formula |

C18H20O5 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

ethene;2,3,7,8-tetramethoxydibenzofuran |

InChI |

InChI=1S/C16H16O5.C2H4/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3;1-2/h5-8H,1-4H3;1-2H2 |

InChI Key |

HXWJLMIMVPPPGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC.C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-tetramethoxydibenzofuran typically involves the bromination and iodination of 3,4,3′,4′-tetramethyldiphenyl ether to form 2,2′-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 2,3,7,8-tetramethyldibenzofuran . The structure of the compound can be confirmed through alternative synthesis methods involving 2,2′-dinitro and 2,2′-diamino-4,5,4′,5′-tetramethyldiphenyls .

Industrial Production Methods

Industrial production methods for 2,3,7,8-tetramethoxydibenzofuran are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-tetramethoxydibenzofuran can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) and its anion (HO2−) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Strong nucleophiles such as hydroxide ions (OH−) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of intermediates with O−O bonds, while reduction with lithium aluminum hydride can yield reduced derivatives of the compound.

Scientific Research Applications

2,3,7,8-tetramethoxydibenzofuran has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of 2,3,7,8-tetramethoxydibenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of intermediates that can interact with various biomolecules. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Chlorinated Dibenzofurans and Dioxins

Chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), share a similar dibenzofuran/dioxin backbone but differ in substituents. Key comparisons include:

Table 1: Structural and Functional Comparison

Mechanistic Insights :

- Chlorinated derivatives (e.g., TCDD, TCDF) exhibit high toxicity due to AhR binding, leading to dysregulation of xenobiotic-metabolizing enzymes like aryl hydrocarbon hydroxylase (AHH). TCDD is ~30,000× more potent than 3-methylcholanthrene in AHH induction .

Comparison with Other Methoxy-Substituted Dibenzofurans

1,3,7,9-Tetramethoxydibenzofuran, a positional isomer, is synthesized via cyclization of hexamethoxybiphenyl precursors.

Benzofuran Derivatives

Simple benzofurans, such as 2,3-benzofuran, lack the fused ring system and substituent complexity of dibenzofurans. They exhibit lower molecular weight, higher volatility, and distinct metabolic pathways (e.g., epoxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.